molecular formula C10H12BrCl2O3PS B052125 Bromophos-ethyl CAS No. 4824-78-6

Bromophos-ethyl

Cat. No.: B052125
CAS No.: 4824-78-6
M. Wt: 394 g/mol
InChI Key: KWGUFOITWDSNQY-UHFFFAOYSA-N
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Description

Bromophos-ethyl is an organophosphorus insecticide developed in 1963 and patented in many countries. It is known for its broad-spectrum activity against various pests, including biting and sucking insects. The compound is marketed under trade names such as NEXION and NEXAGAN . It has a low aqueous solubility and is quite volatile, making it effective in various agricultural applications .

Mechanism of Action

Target of Action

Bromophos-ethyl is an organophosphate insecticide that primarily targets a variety of biting and sucking pests . It is highly toxic to honeybees and aquatic invertebrates, but slightly less so to most other species . The primary target of this compound in these organisms is the enzyme acetylcholinesterase .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft (the space between neurons). By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can cause paralysis and eventually death in the affected organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to the symptoms described above .

Pharmacokinetics

This compound has a low aqueous solubility and is quite volatile . . These properties can affect the bioavailability of this compound, as well as its distribution in the environment and within organisms.

Result of Action

The result of this compound’s action is the overstimulation of the nervous system in the affected organisms, leading to paralysis and potentially death . This makes it effective as an insecticide, as it can kill or incapacitate the pests it targets.

Action Environment

The action of this compound can be influenced by various environmental factors. Its volatility and solubility can affect its distribution in the environment, and its persistence can determine how long it remains active . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromophos-ethyl is synthesized through the reaction of 4-bromo-2,5-dichlorophenol with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Bromophos-ethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Bromophos
  • Dimethoate
  • Malathion
  • Chlorpyrifos
  • Parathion

Properties

IUPAC Name

(4-bromo-2,5-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H12BrCl2O3PS/c1-3-14-17(18,15-4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3
Source PubChem
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InChI Key

KWGUFOITWDSNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12BrCl2O3PS
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DSSTOX Substance ID

DTXSID6041684
Record name Bromophos-ethyl
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Molecular Weight

394.0 g/mol
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Physical Description

Colorless to pale yellow liquid; [Merck Index]
Record name Bromophos-ethyl
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Boiling Point

122-133 °C at 0.001 mm Hg
Record name BROMOPHOS-ETHYL
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Solubility

Solubility (20 °C): 0.14 mg/l water; completely soluble in most common solvents., Soluble in all organic solvents, In water, 0.44 mg/l @ 20 °C
Record name BROMOPHOS-ETHYL
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Density

1.52-1.55 at 20 °C
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Vapor Pressure

4.6X10-5 mm Hg @ 30 °C (6.1 mPa at 30 °C)
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Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation followed by depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
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Color/Form

Colorless to pale yellow liquid

CAS No.

4824-78-6
Record name Bromophos-ethyl
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Record name Bromophos-ethyl [BSI:ISO]
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Record name Bromophos-ethyl
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Record name Bromophos-ethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Bromophos-ethyl?

A1: this compound is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , , , ] It irreversibly binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death of the target organism. []

Q2: Are there any other mechanisms of resistance observed in insects?

A2: Aside from AChE insensitivity, studies on cattle ticks (Boophilus microplus) have identified increased metabolism of this compound into water-soluble products as another resistance mechanism. [, ] This metabolic resistance involves enhanced detoxification pathways that break down the insecticide before it reaches its target site.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H14BrCl2O3PS and a molecular weight of 412.08 g/mol. [, ]

Q4: What spectroscopic techniques are useful for identifying and characterizing this compound?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound residues in various matrices, including water, blood, and fat. [, , , , , ] Thermospray mass spectrometry has also been used for the characterization of this compound and its oxygen analog. []

Q5: How stable is this compound in different environmental conditions?

A5: The stability of this compound is influenced by factors like temperature, UV light exposure, and the presence of other chemicals. Studies have shown that this compound degrades faster in the summer months and on the back of sheep, likely due to increased UV light exposure. []

Q6: How do structural modifications of this compound affect its insecticidal activity?

A6: While specific SAR studies on this compound are limited in the provided research, it's known that even minor changes to the structure of organophosphates can significantly alter their toxicity and target selectivity. [, , ] For instance, replacing the bromine atom with other halogens or modifying the alkyl groups attached to the phosphorus atom could affect the compound's binding affinity for AChE, influencing its potency.

Q7: What are the primary mechanisms of resistance to this compound observed in insects?

A7: The two main resistance mechanisms identified are:

  • Insensitive acetylcholinesterase (AChE): This involves mutations in the AChE gene, resulting in an enzyme with a reduced binding affinity for this compound. []
  • Enhanced metabolic detoxification: This involves increased activity of enzymes responsible for breaking down this compound, reducing its effective concentration at the target site. []

Q8: Does resistance to this compound confer cross-resistance to other insecticides?

A8: Yes, cross-resistance to other organophosphate insecticides is common due to shared mechanisms of action and detoxification pathways. [, , , , , ] For instance, strains resistant to dioxathion have also shown resistance to this compound and other organophosphates. [] Similarly, a fenvalerate-resistant strain of blue tick exhibited cross-resistance to several pyrethroids and slight tolerance to this compound. []

Q9: What are the toxicological effects of this compound?

A9: As an AChE inhibitor, this compound can cause a range of cholinergic symptoms due to the overstimulation of the nervous system. [, ] While its mammalian toxicity is considered moderate, it can still pose risks to human health and the environment. [, , , ]

Q10: What analytical methods are used to determine this compound residues?

A10: Several analytical methods are employed for the detection and quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for identifying and quantifying this compound residues in various matrices like water, blood, and fat. [, , , , ]
  • High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound, often in conjunction with UV or mass spectrometry detection. [, ]
  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and sensitive immunological technique for detecting this compound in environmental and biological samples. [, ]

Q11: What are the environmental concerns related to this compound?

A11: this compound can potentially contaminate water sources and negatively impact aquatic organisms like fish. [, , ] Its persistence in the environment can also lead to bioaccumulation in the food chain. [, , ]

Q12: Are there any alternative insecticides available that are less toxic than this compound?

A12: Research has focused on identifying safer alternatives to organophosphates. Some examples include:

  • Pyrethroids: While effective, some pyrethroids also show cross-resistance issues and have their own environmental concerns. []
  • Insect Growth Regulators (IGRs): These disrupt the insect lifecycle and can offer a more targeted approach with potentially lower environmental impact. []

Q13: What research tools and resources are essential for studying this compound?

A13: Key resources include:

  • Analytical Instruments: GC-MS, HPLC, ELISA for detection and quantification. [, , , , , , , ]
  • Bioassays: For evaluating insecticidal activity and resistance mechanisms. [, , , , ]
  • Computational Chemistry Software: For studying SAR and designing potential alternatives. [, ]

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